molecular formula C11H10BrNO2 B1484938 Methyl 3-bromo-5-cyano-4-methylphenylacetate CAS No. 1806061-64-2

Methyl 3-bromo-5-cyano-4-methylphenylacetate

Cat. No. B1484938
M. Wt: 268.11 g/mol
InChI Key: YAKVYSIMRHDKDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-bromo-5-cyano-4-methylphenylacetate, also known as MBBCMPA, is a synthetic organic compound used in scientific research. It is a brominated phenyl acetate that has been used in a variety of laboratory experiments, including biochemical and physiological studies.

Scientific Research Applications

Methyl 3-bromo-5-cyano-4-methylphenylacetate has been used in a variety of scientific research applications. It has been used to study the effects of bromination on the structure and reactivity of organic compounds, as well as to study the effects of bromination on the biological activity of compounds. Additionally, Methyl 3-bromo-5-cyano-4-methylphenylacetate has been used to study the effects of bromination on the pharmacological activity of compounds.

Mechanism Of Action

The mechanism of action of Methyl 3-bromo-5-cyano-4-methylphenylacetate is not well understood. However, it is believed that the bromine atoms in the molecule interact with the electron-rich sites of the target molecules, resulting in an alteration of the electronic and steric properties of the target molecules. This alteration of the target molecules’ properties can then result in changes in their biological activity.

Biochemical And Physiological Effects

The exact biochemical and physiological effects of Methyl 3-bromo-5-cyano-4-methylphenylacetate are not well understood. However, it is believed that the bromine atoms in the molecule can interact with the electron-rich sites of target molecules, resulting in an alteration of the electronic and steric properties of the target molecules. This alteration of the target molecules’ properties can then result in changes in their biological activity.

Advantages And Limitations For Lab Experiments

The main advantage of using Methyl 3-bromo-5-cyano-4-methylphenylacetate in laboratory experiments is that it is a relatively simple and inexpensive compound to synthesize. Additionally, it is relatively non-toxic and can be easily stored and handled in the laboratory. However, there are some limitations to using Methyl 3-bromo-5-cyano-4-methylphenylacetate in laboratory experiments. For example, it is not very soluble in water and has a relatively short shelf life. Additionally, it is not very stable and can be degraded by light and heat.

Future Directions

There are a number of potential future directions for Methyl 3-bromo-5-cyano-4-methylphenylacetate research. These include further studies on the effects of bromination on the structure and reactivity of organic compounds, as well as further studies on the effects of bromination on the biological activity of compounds. Additionally, further studies could be conducted on the mechanism of action of Methyl 3-bromo-5-cyano-4-methylphenylacetate, as well as on its biochemical and physiological effects. Finally, further studies could be conducted on the advantages and limitations of using Methyl 3-bromo-5-cyano-4-methylphenylacetate in laboratory experiments.

properties

IUPAC Name

methyl 2-(3-bromo-5-cyano-4-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-7-9(6-13)3-8(4-10(7)12)5-11(14)15-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKVYSIMRHDKDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)CC(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-5-cyano-4-methylphenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.